3-(6-Methylpyridin-2-yl)pyridazine
Beschreibung
Eigenschaften
CAS-Nummer |
919532-69-7 |
|---|---|
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
3-(6-methylpyridin-2-yl)pyridazine |
InChI |
InChI=1S/C10H9N3/c1-8-4-2-5-9(12-8)10-6-3-7-11-13-10/h2-7H,1H3 |
InChI-Schlüssel |
OLDQIRIVNLJVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NN=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Method A: Via Hydrazine Derivatives
-
- Ethyl trifluoropyruvate
- Acetone
- L-proline
- DMF (Dimethylformamide)
-
- React ethyl trifluoropyruvate with acetone in the presence of L-proline and DMF to yield an intermediate.
- Treat this intermediate with hydrazine hydrate in acetic acid to form a hydrazone.
- Subject the hydrazone to oxidative conditions using potassium chromate to yield this compound.
Yield : The overall yield from this method can vary significantly based on reaction conditions but has been reported as high as 79%.
Method B: Direct Amidation Approach
-
- Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate
- Morpholine or other primary amines
-
- Conduct a nucleophilic substitution with morpholine in boiling 1,4-dioxane.
- Follow up with direct amidation to introduce desired functional groups onto the pyridazine ring.
Yield : This method has shown yields upwards of 94% under optimized conditions, showcasing its efficiency in synthesizing substituted pyridazines.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the discussed preparation methods:
| Method | Key Reactants | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrazine Derivative | Ethyl trifluoropyruvate, Acetone | Up to 79% | High selectivity for desired products | Requires careful handling of hydrazine |
| Direct Amidation | Ethyl chloro-pyridazine, Morpholine | Up to 94% | High yields and straightforward procedure | Limited by availability of starting materials |
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methylpyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the pyridazine ring .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have identified 3-(6-Methylpyridin-2-yl)pyridazine derivatives as potential anticancer agents. A notable investigation synthesized a series of 3,6-disubstituted pyridazines and evaluated their efficacy against various human cancer cell lines, including breast and ovarian cancers. The results demonstrated that certain derivatives exhibited potent anticancer activity, with effective inhibition of cell proliferation and induction of apoptosis in treated cells .
The mechanism underlying this anticancer activity is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Specifically, some derivatives were shown to significantly alter the cell cycle distribution, increasing the population in the G2/M phase and promoting apoptosis .
1.2 Inhibition of dCTPase
Another promising application of this compound is its role as an inhibitor of deoxycytidine triphosphate pyrophosphatase (dCTPase). This enzyme is vital for nucleotide homeostasis and has been implicated in cancer progression. By inhibiting dCTPase, these compounds may offer a novel approach to cancer treatment, particularly in overcoming resistance to nucleoside analogs.
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has been explored for its anti-inflammatory properties. Studies have shown that related compounds can significantly reduce edema and inflammatory markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in drug development aimed at conditions characterized by excessive inflammation.
Neuroprotective Effects
Emerging research indicates that pyridazine derivatives may possess neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative diseases by targeting specific signaling pathways involved in neuronal survival and inflammation. The modulation of these pathways could lead to significant therapeutic effects in conditions such as Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Studies
5.1 Anticancer Activity Case Study
A study conducted by Xia et al. (2022) synthesized derivatives related to this compound and assessed their anticancer properties. The results indicated that modifications to the pyridazine core could enhance potency against specific cancer types, highlighting the importance of structural optimization in drug development.
5.2 Inflammation Model Case Study
Another research effort explored the effects of similar urea derivatives on inflammation using animal models. The findings revealed significant reductions in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases.
Wirkmechanismus
The mechanism of action of 3-(6-Methylpyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, such as reduced inflammation or inhibited cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: 3,6-Bis(6-methylpyridin-2-yl)pyridazine
The bis-substituted analog, 3,6-bis(6-methylpyridin-2-yl)pyridazine, provides a direct comparison for evaluating substituent effects. Key differences include:
The additional 6-methylpyridin-2-yl group in the bis-analog increases molecular weight and introduces symmetry, as evidenced by duplicated NMR signals. This symmetry may enhance stability but could reduce solubility compared to the mono-substituted target compound.
Pyridazinium Derivatives: Antimicrobial Activity
Pyridazinium compounds (e.g., saturated or aromatic derivatives) exhibit structure-dependent antimicrobial activity. Key findings from include:
- Cis-isomers show higher activity than trans-isomers.
- Saturation effects: Saturated pyrrolopyridazines are more active against Pseudomonas aeruginosa and Candida albicans. Partially saturated derivatives target Staphylococcus aureus and Bacillus subtilis. Aromatic derivatives are selective for Bacillus subtilis .
Imidazo[1,2-b]pyridazine Derivatives: Kinase Inhibition
Imidazo[1,2-b]pyridazine scaffolds, such as compound 6b (), demonstrate potent kinase inhibition (VEGFR2 IC₅₀ = 7.1 nM). Key structural comparisons:
- Scaffold differences : The imidazo[1,2-b]pyridazine core incorporates a fused imidazole ring, enhancing planarity and hinge-binding interactions in kinases.
- Substituent effects: Meta-substituted phenoxy groups in 6b optimize binding affinity, whereas the methylpyridinyl group in this compound may contribute to solubility or steric hindrance .
Biologische Aktivität
3-(6-Methylpyridin-2-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting key findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine core substituted with a methylpyridine moiety, which contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazines, including this compound, exhibit significant anticancer activity. A study focused on 3,6-disubstituted pyridazines revealed potent in vitro activity against various human cancer cell lines, including breast and ovarian cancer cells. The compounds were evaluated using the Sulforhodamine B (SRB) assay, which measures cell proliferation.
Key Findings:
- Cell Lines Tested : T-47D (breast cancer), MDA-MB-231 (breast cancer), SKOV-3 (ovarian cancer).
- IC50 Values : Compounds exhibited IC50 values in the nanomolar range, indicating strong antiproliferative effects. For instance, specific derivatives showed IC50 values as low as 0.0046 mM against the MDA-MB-231 cell line .
The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with certain derivatives caused a significant increase in the sub-G1 phase population, indicating apoptosis. Additionally, these compounds led to G2/M phase arrest in treated cells.
Apoptosis Induction:
- Annexin V-FITC Assay : This assay demonstrated an increase in early and late apoptotic cells after treatment with pyridazine derivatives . For example:
- Early apoptosis increased from 0.81% to 6.39%.
- Late apoptosis increased from 0.19% to 27.2%.
Anti-inflammatory Activity
In addition to anticancer properties, some pyridazine derivatives have shown anti-inflammatory effects. A study indicated that specific derivatives inhibited interleukin-1 beta (IL-1β) production in stimulated HL-60 cells. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazine derivatives. Modifications such as adding hydroxyl (-OH) or methoxy (-OCH₃) groups have been found to enhance antiproliferative activity against various cancer cell lines .
Table: Summary of Biological Activities
| Activity Type | Compound | Cell Line Tested | IC50 (mM) |
|---|---|---|---|
| Anticancer | This compound | T-47D | 0.069 |
| Anticancer | This compound | MDA-MB-231 | 0.0046 |
| Anti-inflammatory | Pyridazine derivative | HL-60 | Not specified |
Q & A
Q. What methodologies integrate this compound into multi-step syntheses of complex molecules?
- Use protective group strategies (e.g., tert-butyloxycarbonyl for amines) to prevent undesired reactions. Flow chemistry systems enhance scalability, while in-situ monitoring (ReactIR) ensures intermediate stability .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with computational models and replicate studies under controlled conditions .
- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to account for interaction effects .
- Safety Compliance : Follow institutional Chemical Hygiene Plans (CHPs) for waste disposal, particularly for halogenated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
